![molecular formula C30H24N2O9 B12466624 4-[({5-[(4'-Nitrobiphenyl-4-yl)amino]-5-oxopentanoyl}oxy)acetyl]phenyl furan-2-carboxylate](/img/structure/B12466624.png)
4-[({5-[(4'-Nitrobiphenyl-4-yl)amino]-5-oxopentanoyl}oxy)acetyl]phenyl furan-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-{[4-({4’-NITRO-[1,1’-BIPHENYL]-4-YL}CARBAMOYL)BUTANOYL]OXY}ACETYL)PHENYL FURAN-2-CARBOXYLATE is a complex organic compound that features a combination of biphenyl, nitro, carbamoyl, butanoyl, acetyl, phenyl, and furan-2-carboxylate groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-{[4-({4’-NITRO-[1,1’-BIPHENYL]-4-YL}CARBAMOYL)BUTANOYL]OXY}ACETYL)PHENYL FURAN-2-CARBOXYLATE involves multiple steps, starting with the preparation of the biphenyl and furan-2-carboxylate precursors. The key steps include:
Nitration of Biphenyl: The biphenyl compound is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group.
Carbamoylation: The nitro-biphenyl derivative is then reacted with a suitable carbamoylating agent, such as isocyanates, to form the carbamoyl group.
Butanoylation: The carbamoyl-biphenyl derivative undergoes butanoylation using butanoyl chloride in the presence of a base like pyridine.
Acetylation: The resulting compound is acetylated using acetic anhydride.
Coupling with Furan-2-Carboxylate: Finally, the acetylated compound is coupled with furan-2-carboxylate under esterification conditions using a catalyst like dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
4-(2-{[4-({4’-NITRO-[1,1’-BIPHENYL]-4-YL}CARBAMOYL)BUTANOYL]OXY}ACETYL)PHENYL FURAN-2-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrogenation: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Oxidizing Agents: Potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Substitution Reagents: Halogens (e.g., bromine, chlorine) or nucleophiles (e.g., hydroxide ions).
Major Products
Amino Derivatives: From the reduction of the nitro group.
Oxidized Products: From the oxidation of the aromatic rings or other functional groups.
Substituted Derivatives: From electrophilic or nucleophilic substitution reactions.
Applications De Recherche Scientifique
4-(2-{[4-({4’-NITRO-[1,1’-BIPHENYL]-4-YL}CARBAMOYL)BUTANOYL]OXY}ACETYL)PHENYL FURAN-2-CARBOXYLATE has several scientific research applications:
Medicinal Chemistry: Potential use as a lead compound for developing new drugs due to its complex structure and functional groups.
Materials Science: Application in the development of advanced materials, such as polymers and nanomaterials, due to its unique chemical properties.
Organic Synthesis: Use as an intermediate in the synthesis of other complex organic molecules.
Biological Studies: Investigation of its biological activity and potential therapeutic effects.
Mécanisme D'action
The mechanism of action of 4-(2-{[4-({4’-NITRO-[1,1’-BIPHENYL]-4-YL}CARBAMOYL)BUTANOYL]OXY}ACETYL)PHENYL FURAN-2-CARBOXYLATE involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: It may influence signaling pathways, metabolic pathways, or gene expression, resulting in various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(2-{[4-({4’-AMINO-[1,1’-BIPHENYL]-4-YL}CARBAMOYL)BUTANOYL]OXY}ACETYL)PHENYL FURAN-2-CARBOXYLATE: Similar structure but with an amino group instead of a nitro group.
4-(2-{[4-({4’-METHYL-[1,1’-BIPHENYL]-4-YL}CARBAMOYL)BUTANOYL]OXY}ACETYL)PHENYL FURAN-2-CARBOXYLATE: Similar structure but with a methyl group instead of a nitro group.
Uniqueness
4-(2-{[4-({4’-NITRO-[1,1’-BIPHENYL]-4-YL}CARBAMOYL)BUTANOYL]OXY}ACETYL)PHENYL FURAN-2-CARBOXYLATE is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and potential biological activity
Propriétés
Formule moléculaire |
C30H24N2O9 |
|---|---|
Poids moléculaire |
556.5 g/mol |
Nom IUPAC |
[4-[2-[5-[4-(4-nitrophenyl)anilino]-5-oxopentanoyl]oxyacetyl]phenyl] furan-2-carboxylate |
InChI |
InChI=1S/C30H24N2O9/c33-26(22-10-16-25(17-11-22)41-30(36)27-3-2-18-39-27)19-40-29(35)5-1-4-28(34)31-23-12-6-20(7-13-23)21-8-14-24(15-9-21)32(37)38/h2-3,6-18H,1,4-5,19H2,(H,31,34) |
Clé InChI |
FYYKANVIHNUTQB-UHFFFAOYSA-N |
SMILES canonique |
C1=COC(=C1)C(=O)OC2=CC=C(C=C2)C(=O)COC(=O)CCCC(=O)NC3=CC=C(C=C3)C4=CC=C(C=C4)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


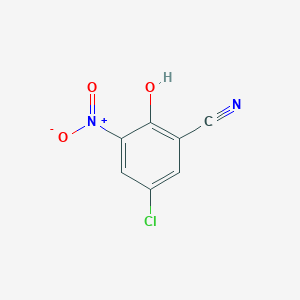
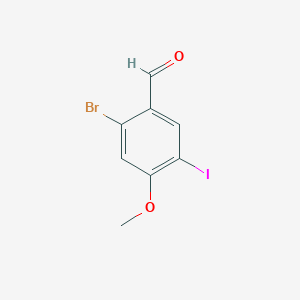
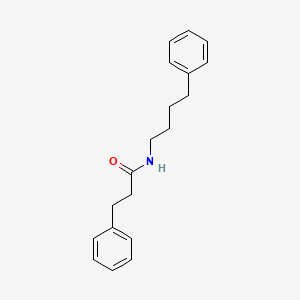
![2-oxo-2-phenylethyl 3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)benzoate](/img/structure/B12466568.png)
![2-(4-chloro-3-nitrophenyl)-2-oxoethyl 2-[4-(butoxycarbonyl)phenyl]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate](/img/structure/B12466569.png)
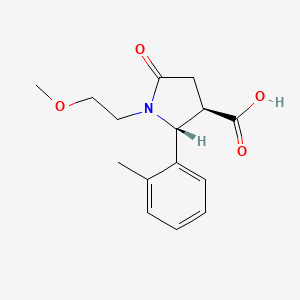

![1-[Bis(2-hydroxyethyl)amino]-3-(4-nitrophenoxy)propan-2-ol](/img/structure/B12466590.png)
![N~2~-[4,6-bis(phenylamino)-1,3,5-triazin-2-yl]-N-(3-chloro-4-methoxyphenyl)alaninamide](/img/structure/B12466593.png)
![1-[4-(Decyloxy)phenyl]-3-(2-ethylphenyl)urea](/img/structure/B12466598.png)
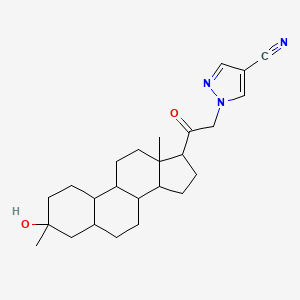

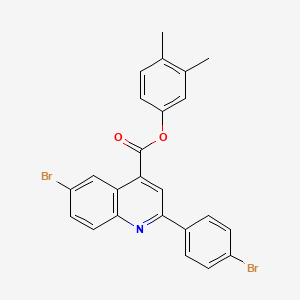
![ethyl 3-[(E)-morpholin-4-yldiazenyl]-1H-indole-2-carboxylate](/img/structure/B12466622.png)
